molecular formula C25H25BrFNO3S B11620265 2-Methylpropyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methylpropyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11620265
M. Wt: 518.4 g/mol
InChI Key: KREKJOJEBLKKAI-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of various functional groups, such as bromine, fluorine, and thiophene, makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together under reflux conditions.

    Introduction of the bromine and fluorine substituents: This step involves the halogenation of the aromatic ring using bromine and fluorine sources, such as bromine water and fluorine gas, under controlled conditions.

    Attachment of the thiophene ring: This can be done through a Suzuki coupling reaction, where a thiophene boronic acid is coupled with the halogenated aromatic ring in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methylpropanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and automated processes to ensure high yield and purity. The reaction conditions would be optimized for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-Methylpropyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with various molecular targets. The presence of multiple functional groups allows it to interact with different enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, the bromine and fluorine substituents may enhance its binding affinity to certain proteins, while the thiophene ring could contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl 4-(5-chloro-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Methylpropyl 4-(5-bromo-2-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The unique combination of bromine, fluorine, and thiophene substituents in 2-Methylpropyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from similar compounds. These substituents can significantly influence its chemical reactivity, biological activity, and overall stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H25BrFNO3S

Molecular Weight

518.4 g/mol

IUPAC Name

2-methylpropyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H25BrFNO3S/c1-13(2)12-31-25(30)22-14(3)28-19-9-15(21-5-4-8-32-21)10-20(29)24(19)23(22)17-11-16(26)6-7-18(17)27/h4-8,11,13,15,23,28H,9-10,12H2,1-3H3

InChI Key

KREKJOJEBLKKAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C=CC(=C4)Br)F)C(=O)OCC(C)C

Origin of Product

United States

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